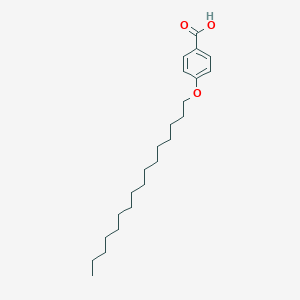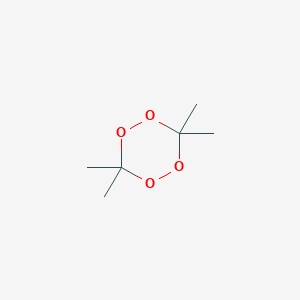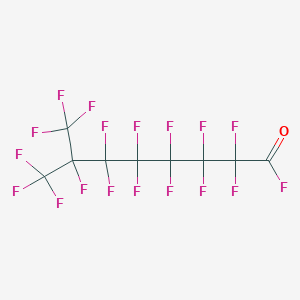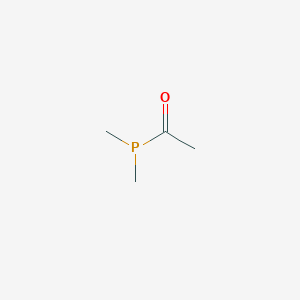
4-Hexadecyloxybenzoic acid
Vue d'ensemble
Description
4-Hexadecyloxybenzoic acid is a chemical compound with the molecular formula C23H38O3 . It has an average mass of 362.546 Da and a monoisotopic mass of 362.282104 Da .
Molecular Structure Analysis
The molecular structure of 4-Hexadecyloxybenzoic acid consists of 23 carbon atoms, 38 hydrogen atoms, and 3 oxygen atoms . It has a density of 1.0±0.1 g/cm3, a boiling point of 481.9±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . The compound has a molar refractivity of 109.4±0.3 cm3 .
Physical And Chemical Properties Analysis
4-Hexadecyloxybenzoic acid has a flash point of 154.2±14.7 °C and an index of refraction of 1.497 . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 17 freely rotating bonds . The compound has an ACD/LogP of 9.93 and an ACD/LogD (pH 7.4) of 6.98 . Its polar surface area is 47 Å2, and it has a polarizability of 43.4±0.5 10-24 cm3 .
Applications De Recherche Scientifique
Liquid Crystal Research
4-Hexadecyloxybenzoic acid: is a mesogenic compound that exhibits liquid crystalline properties. It has been studied for its smectic C phase (SmC) , which is a type of liquid crystal phase characterized by layers of molecules that are tilted with respect to the layer normal . This compound’s ability to form stable and metastable phases through hydrogen bonding makes it a valuable material in the study of phase transitions and polymorphism within liquid crystals .
Phase Transition Analysis
The compound is particularly interesting for its phase transition in the solid state, showing a clear exothermic effect during the heating cycle. This is associated with the transition between metastable and stable phases . Such transitions are crucial for understanding the thermal behavior of materials and can be applied in the development of temperature-sensitive applications.
Thermal Stability Studies
Using Differential Scanning Calorimetry (DSC), researchers have analyzed the thermal stability of 4-Hexadecyloxybenzoic acid . The compound’s rich polymorphism in the solid phase and its thermal behavior from 10 to 150 °C provide insights into its potential use in materials that require precise thermal management .
Infrared Spectroscopy
Fourier Transform Infrared Spectroscopy: (FTIR) has been employed to study the nature of hydrogen bonds in 4-Hexadecyloxybenzoic acid . Understanding these bonds is essential for the synthesis of new materials, as they play a significant role in determining the physical properties of the compounds .
Synthesis of Liquid Crystal Materials
This acid serves as an intermediate in the synthesis of liquid crystal materials. Its properties are beneficial in creating compounds that exhibit desired liquid crystalline behaviors, which are important for display technologies and other applications that utilize liquid crystals .
Biological Significance
There is potential for 4-Hexadecyloxybenzoic acid to be used in materials of biological significance. While specific applications in this field require further exploration, the compound’s structural properties could be leveraged in the design of biomimetic materials .
Component of Liquid Crystal Mixtures
The compound can be a component in liquid crystal mixtures. Its ability to generate an SmC* phase over a wide temperature range, especially when mixed with chiral additives, makes it a candidate for advanced liquid crystal formulations .
Independent Research Material
Lastly, 4-Hexadecyloxybenzoic acid is used as an independent research material. Its unique thermal and structural characteristics make it a subject of interest for fundamental research in material science and engineering .
Orientations Futures
4-Hexadecyloxybenzoic acid has been studied for its potential use in liquid crystalline shape memory polyurethane composites . These composites demonstrate a two-step modulus change upon heating, releasing a triple-shape memory effect . This makes them ideal candidates for smart sensors, smart labels, and other applications .
Mécanisme D'action
Target of Action
It is known that this compound is a type of alkoxybenzoic acid , which are often found in the form of dimers due to intermolecular hydrogen bonds . These bonds have been widely studied by various groups of physicists, both in pure acids and in mixtures with their participation .
Mode of Action
The mode of action of 4-Hexadecyloxybenzoic acid involves its interaction with its targets through hydrogen bonding . This interaction leads to the formation of dimers , which are characteristic of alkoxybenzoic acids . The nature of these bonds has been and is widely studied .
Biochemical Pathways
It is known that this compound exhibits liquid crystalline properties , suggesting that it may influence the organization and behavior of cellular membranes.
Action Environment
The action of 4-Hexadecyloxybenzoic acid can be influenced by environmental factors such as temperature . Studies have shown that this compound exhibits phase polymorphism in a temperature range from 10 to 150 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by temperature changes.
Propriétés
IUPAC Name |
4-hexadecoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQCVRTXIAGNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293466 | |
| Record name | 4-Hexadecyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexadecyloxybenzoic acid | |
CAS RN |
15872-48-7 | |
| Record name | 15872-48-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hexadecyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the molecular structure of HOBA influence its self-assembly behavior?
A1: HOBA's self-assembly is significantly impacted by the presence of the long alkyl chain (hexadecyloxy) and the carboxylic acid group. Research using Scanning Tunneling Microscopy (STM) reveals that the number and position of alkyl substitutions on the benzene ring directly affect the arrangement of molecules in self-assembled structures []. For instance, 4-hexadecyloxybenzoic acid forms distinct assemblies compared to 3,4,5-trihexadecyloxybenzoic acid due to the difference in the number of alkyl chains [].
Q2: What kind of liquid crystal phases does HOBA exhibit?
A2: HOBA primarily exhibits a smectic C phase, a liquid crystal phase characterized by molecules tilting at an angle to the layer normal []. X-ray diffraction studies on a homologous series of 4-alkyloxycinnamic acids, including HOBA, revealed crucial insights into the molecular conformation within the smectic C phase [].
Q3: How does HOBA interact with metal surfaces?
A3: Studies employing infrared spectroscopy demonstrate that HOBA readily forms self-assembled monolayers (SAMs) on silver surfaces through the chemisorption of its carboxylic acid group []. This interaction leads to the formation of a well-defined interface with the alkyl chains oriented relative to the substrate. Exposure to hydrogen sulfide can induce dewetting, causing the SAM to reorganize into discrete crystallites or a hydrogen-bonded network depending on the molecule's structure [].
Q4: Can HOBA form complexes with other molecules, and what are their properties?
A4: Yes, HOBA can form complexes with other molecules, impacting its liquid crystalline behavior. For instance, it forms 2:1 complexes with dipyridyl compounds, exhibiting a monotropic smectic A liquid crystal phase []. These complexes can be further polymerized while maintaining their multilayered structure, offering potential applications in material science [].
Q5: How is HOBA utilized in shape-memory polyurethane composites?
A5: HOBA acts as a valuable additive in shape-memory polyurethane (SMPU) composites, imparting liquid crystalline properties and influencing the material's mechanical behavior [, ]. When incorporated into SMPUs, HOBA forms a physically-blended, two-phase separated structure with the polyurethane matrix []. This results in LC-SMPU composites exhibiting a triple shape-memory effect due to the multiple phase transitions arising from both the polyurethane matrix and the HOBA crystalline phase [].
Q6: Are there any analytical techniques used to characterize HOBA and its properties?
A6: Numerous analytical techniques are employed to study HOBA and its properties. These include:
- Scanning Tunneling Microscopy (STM): Used to visualize the self-assembled structures of HOBA at the molecular level [].
- Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: Provide information about the chemical bonding and electronic structure of HOBA and its complexes [, ].
- X-ray Diffraction: Used to determine the molecular arrangement and layer spacing in different liquid crystal phases of HOBA and its derivatives [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)










